

# A Comparative Crystallographic Analysis of (Trifluoromethoxy)phenylboronic Acid Isomers

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## Compound of Interest

Compound Name: 3-(Trifluoromethoxy)phenylboronic acid

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A detailed comparison of the solid-state structures of ortho- and para-(trifluoromethoxy)phenylboronic acid, supported by single-crystal X-ray diffraction data. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their crystallographic parameters, experimental protocols, and structural features.

The spatial arrangement of substituents on the phenyl ring significantly influences the physicochemical and structural properties of (trifluoromethoxy)phenylboronic acids. Understanding these structural nuances is critical for their application in areas such as medicinal chemistry and materials science. This guide presents a comparative analysis of the X-ray crystal structures of ortho- and para-(trifluoromethoxy)phenylboronic acid. Despite numerous attempts, single crystals of the meta-isomer suitable for X-ray diffraction could not be obtained, precluding its inclusion in this direct crystallographic comparison.<sup>[1][2]</sup>

## Crystallographic Data Comparison

The molecular structures of ortho- and para-(trifluoromethoxy)phenylboronic acid were determined by single-crystal X-ray diffraction.<sup>[1][3]</sup> A summary of the key crystallographic data and refinement parameters is presented in the table below, allowing for a direct comparison of their solid-state structures.

Parameter	ortho-(trifluoromethoxy)phenylboronic acid	para-(trifluoromethoxy)phenylboronic acid
Chemical Formula	C <sub>7</sub> H <sub>7</sub> BF <sub>3</sub> O <sub>3</sub>	C <sub>7</sub> H <sub>7</sub> BF <sub>3</sub> O <sub>3</sub>
Formula Weight	205.93	205.93
Crystal System	Monoclinic	Monoclinic
Space Group	C2/c	P2 <sub>1</sub> /c
a (Å)	21.7886(10)	11.6201(4)
b (Å)	17.7996(4)	6.5510(2)
c (Å)	9.7820(4)	11.5369(4)
α (°)	90	90
β (°)	112.981(4)	108.381(3)
γ (°)	90	90
Volume (Å <sup>3</sup> )	3492.5(3)	832.89(5)
Z	16	4
Temperature (K)	100	100
Radiation type	Mo Kα	Mo Kα
Wavelength (Å)	0.71073	0.71073
R-factor (%)	4.69	3.52
CCDC Number	2044318	2044319

## Structural Insights

In the solid state, both the ortho- and para-isomers form hydrogen-bonded dimers, a common structural motif for phenylboronic acids.<sup>[1][3]</sup> However, the position of the trifluoromethoxy group leads to distinct conformational differences. The ortho-isomer exhibits an intramolecular hydrogen bond between one of the hydroxyl groups of the boronic acid and the oxygen atom of

the trifluoromethoxy group.[1][3] This interaction influences the overall molecular conformation. The twist angle of the boronic acid group relative to the phenyl ring also differs between the two isomers.[1]

## Experimental Protocols

The following sections detail the methodologies employed for the synthesis, crystallization, and X-ray crystal structure determination of the (trifluoromethoxy)phenylboronic acid isomers.

### Synthesis and Crystallization

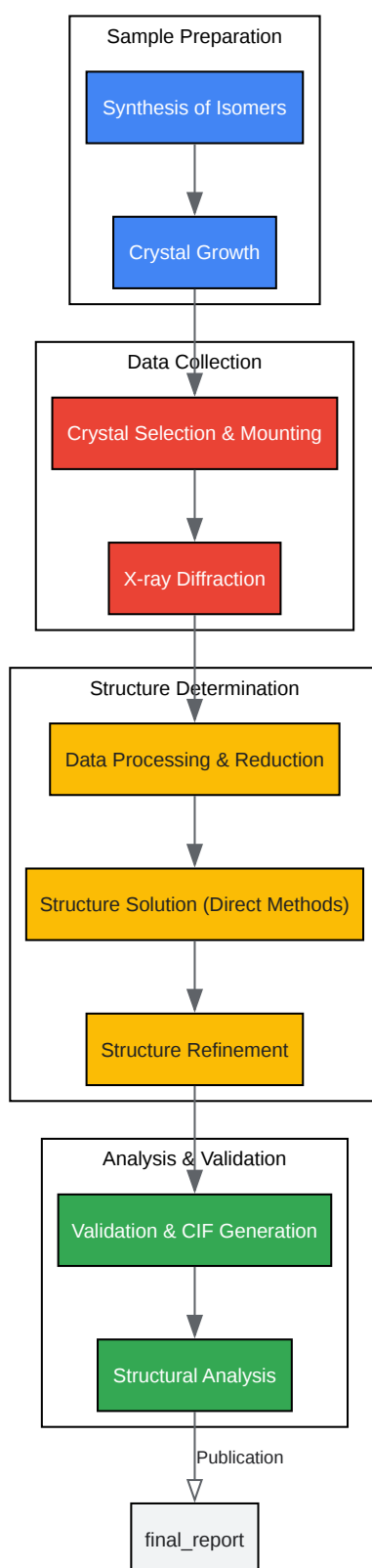
The ortho- and para-(trifluoromethoxy)phenylboronic acids were synthesized according to previously reported methods.[1] Single crystals suitable for X-ray diffraction were obtained by slow evaporation of solvent from solutions of the respective compounds.

### X-ray Data Collection and Structure Refinement

Data for both isomers were collected at 100 K using a SuperNova diffractometer with Mo K $\alpha$  radiation ( $\lambda = 0.71073 \text{ \AA}$ ).[1] The structures were solved by direct methods and refined by full-matrix least-squares on  $F^2$ . All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were located in the difference Fourier maps and refined isotropically.

## Logical Workflow for X-ray Crystal Structure Analysis

The process of determining and analyzing a crystal structure via X-ray diffraction follows a logical progression from sample preparation to data analysis and final structure validation.



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Workflow for X-ray Crystal Structure Analysis.

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## References

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